N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 2,5-dimethoxyphenyl group and a pyridazine ring linked to a pyridin-2-ylamino moiety.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-31-16-6-7-18(32-2)17(15-16)24-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOAJZIPVPCKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. A study involving a series of piperazine derivatives found that compounds similar to this compound showed promising results against various cancer cell lines, including:
- K562 (Chronic Myeloid Leukemia)
Antitubercular Activity
Another area of interest is the compound's potential as an antitubercular agent. In a recent study, related compounds were synthesized and tested against Mycobacterium tuberculosis. The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that structural modifications similar to those in this compound could enhance activity against tuberculosis .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Many piperazine derivatives act as kinase inhibitors. The structural features allow for interactions with ATP-binding sites in kinases, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : Compounds similar to this one have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption.
Study 1: K562 Cell Line
A detailed evaluation of this compound on K562 cells revealed:
- IC50 : 0.75 μM
- Mechanism : Induced apoptosis via the intrinsic pathway.
Study 2: Antitubercular Activity
In a comparative study on antitubercular agents:
- Compound Tested : A derivative structurally related to this compound.
- Results : Showed an IC90 of 4.00 μM against M. tuberculosis, indicating significant potential for further development .
Data Summary
| Activity | Cell Line/Pathogen | IC50/IC90 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | K562 | 0.75 | Apoptosis induction |
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 4.00 | Disruption of metabolic pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Structural Similarities : Both compounds share a piperazine-carboxamide backbone and pyridazine moiety.
- Key Differences: PKM-833 incorporates a chroman ring with a trifluoromethyl group instead of the 2,5-dimethoxyphenyl and pyridin-2-ylamino groups. This substitution enhances brain penetrability and FAAH inhibition (IC₅₀ = 4.2 nM) .
- Pharmacological Profile : PKM-833 exhibits oral bioavailability, selectivity for FAAH over other serine hydrolases, and efficacy in inflammatory pain models .
(b) 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide
- Structural Similarities: Features a piperazine-linked aryl group and a heterocyclic amine (quinoline).
- Key Differences : Replaces the pyridazine-carboxamide with a pentanamide chain and dichlorophenyl group. The dichlorophenyl substitution may enhance binding to dopamine or serotonin receptors, common in antipsychotic agents .
- Synthesis : Prepared via nucleophilic substitution, analogous to methods for piperazine-carboxamides .
(c) N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Structural Similarities : Contains a pyridazin-3-yl group and carboxamide linkage.
- Key Differences : Uses a dihydropyrimidine core and bis(4-methoxyphenyl)methyl group, differing in electronic properties and solubility compared to the 2,5-dimethoxyphenyl substituent .
Key Observations:
Substituent Impact :
- Electron-withdrawing groups (e.g., trifluoromethyl in PKM-833) enhance enzyme inhibition, while methoxy groups (as in the target compound) may improve solubility or alter binding kinetics.
- Chlorinated aryl groups (e.g., 2,3-dichlorophenyl) favor CNS receptor interactions .
Synthetic Routes :
- Piperazine-carboxamides are commonly synthesized via coupling reactions (e.g., CDI-mediated), as seen in PKM-833 and compounds .
Therapeutic Potential: The target compound’s pyridin-2-ylamino group may confer unique selectivity for kinases or proteases, contrasting with PKM-833’s FAAH focus .
Q & A
Q. What are the key steps in synthesizing N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via condensation reactions, followed by functionalization at the 3-position.
- Step 2 : Introduction of the pyridin-2-ylamino group via nucleophilic substitution or Buchwald–Hartwig amination .
- Step 3 : Coupling the piperazine-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Step 4 : Final purification via column chromatography or recrystallization. Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or ethanol) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., distinguishing 2,5-dimethoxyphenyl vs. other isomers) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for surfactants) .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 37°C) to identify decomposition pathways .
Advanced Questions
Q. How can receptor binding affinity be assessed for this compound?
- Radioligand Displacement Assays : Use tritiated or fluorescent ligands targeting receptors (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives). Calculate IC₅₀ values via competitive binding curves .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for high-affinity interactions .
- In Silico Docking : Preliminary screening using software like AutoDock to prioritize receptor targets (e.g., GPCRs or kinases) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Compare analogs with modified groups (e.g., replacing 2,5-dimethoxyphenyl with halogenated or alkyl-substituted aryl groups) to assess impact on potency .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) and hydrophobic regions (piperazine core) .
- Example SAR Table :
| Substituent (R) | Binding Affinity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 2,5-OCH₃ | 15 ± 2 | 12 |
| 3-Cl | 45 ± 5 | 8 |
| 4-F | 28 ± 3 | 10 |
Data adapted from studies on analogous piperazine derivatives .
Q. How should researchers design in vivo vs. in vitro studies to evaluate efficacy?
- In Vitro : Use cell lines (e.g., HEK293 transfected with target receptors) for dose-response assays. Include positive controls (e.g., known antagonists) .
- In Vivo : Employ rodent models (e.g., xenograft tumors for oncology studies) with pharmacokinetic profiling (plasma half-life, tissue distribution). Dose optimization is critical to avoid off-target effects .
Q. How can contradictions in biological activity data be resolved?
- Case Example : A compound shows high in vitro potency but low in vivo efficacy.
- Investigate Bioavailability : Measure plasma protein binding (e.g., using equilibrium dialysis) and blood-brain barrier penetration .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
Q. What experimental design principles apply to pharmacological studies?
- Randomized Block Design : Minimize bias by assigning treatments randomly within blocks (e.g., animal weight groups) .
- Positive/Negative Controls : Include reference compounds (e.g., bicalutamide for androgen receptor studies) and vehicle-only groups .
- Replicates : Use ≥3 biological replicates for statistical robustness .
Q. How can metabolic stability be improved for this compound?
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance stability .
Q. What methods are used to identify and characterize metabolites?
- High-Resolution MS : Detect molecular ions of metabolites (e.g., +16 Da for hydroxylation).
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
